2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide
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Overview
Description
2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide is a complex organic compound that features a combination of oxadiazole, phenoxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions involving 2,4-dichlorophenol and an appropriate alkylating agent.
Thioether Formation: The oxadiazole derivative can be reacted with thiols to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether with 3-nitrobenzoyl chloride to form the desired propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The phenoxy and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of bioactive moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl and oxadiazole groups suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide
- 3,5-Dihydro-3-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-[3-nitrophenyl]thiazol-4(2H)-one
Uniqueness
The unique combination of oxadiazole, phenoxy, and nitrophenyl groups in 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide distinguishes it from similar compounds. This structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C18H14Cl2N4O5S |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C18H14Cl2N4O5S/c1-10(17(25)21-12-3-2-4-13(8-12)24(26)27)30-18-23-22-16(29-18)9-28-15-6-5-11(19)7-14(15)20/h2-8,10H,9H2,1H3,(H,21,25) |
InChI Key |
WEZPMHNGQDBMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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